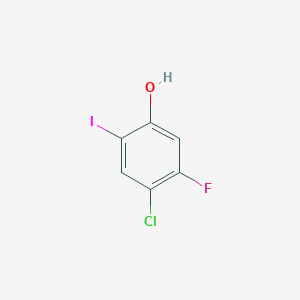

4-Chloro-5-fluoro-2-iodophenol

Vue d'ensemble

Description

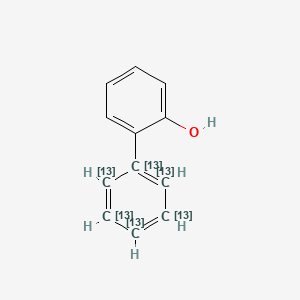

“4-Chloro-5-fluoro-2-iodophenol” is a chemical compound with the molecular formula C6H3ClFIO . It has a molecular weight of 272.44 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with chlorine, fluorine, and iodine substituents . The exact positions of these substituents can influence the properties of the molecule.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

1. Molecular Interactions and Structural Analysis

A study by Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, examining intermolecular interactions like C–H⋯π and C–H⋯X interactions. This research provides insights into molecular interactions involving halogenated compounds similar to 4-Chloro-5-fluoro-2-iodophenol.

2. Copolymerization and Material Properties

A novel approach to synthesizing halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene is detailed in a study by Savittieri et al. (2022). This research is relevant to this compound due to the similar halogenated structure and its potential in material science.

3. Environmental Degradation Studies

Research by Häggblom and Young (1995) explored the anaerobic degradation of halogenated phenols, including 4-iodophenol, by sulfate-reducing consortia. This study provides insight into the environmental behavior of compounds like this compound.

4. Analytical Chemistry Applications

Tront and Saunders (2007) investigated the fate of halogenated phenols in plants using NMR techniques, including the study of 4-chloro-2-fluorophenol and its metabolites. This research, detailed in their paper, can be found here. The methods and findings are applicable to the analysis of this compound in environmental samples.

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s worth noting that halogenated phenols are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting a wide range of potential targets .

Mode of Action

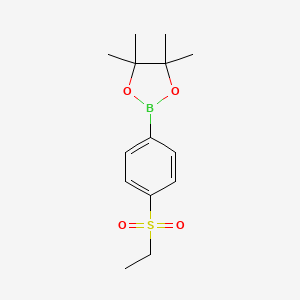

For instance, they are often used as reagents in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .

Biochemical Pathways

Given its potential use in the synthesis of various bioactive compounds, it’s plausible that it could indirectly influence a variety of biochemical pathways depending on the specific compound it’s used to synthesize .

Pharmacokinetics

It’s known that the pharmacokinetic properties of halogenated phenols can be influenced by factors such as their degree of halogenation and the position of the halogen atoms .

Result of Action

As a halogenated phenol, it’s likely to be involved in the synthesis of various bioactive compounds, potentially leading to a wide range of effects depending on the specific compound synthesized .

Action Environment

The action, efficacy, and stability of 4-Chloro-5-fluoro-2-iodophenol can be influenced by various environmental factors. For instance, its reactivity in chemical reactions such as Suzuki–Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .

Propriétés

IUPAC Name |

4-chloro-5-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIBHSJYZKHWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

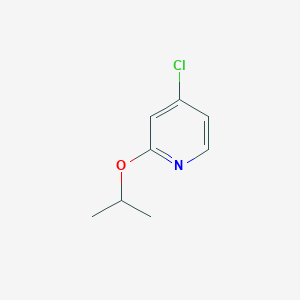

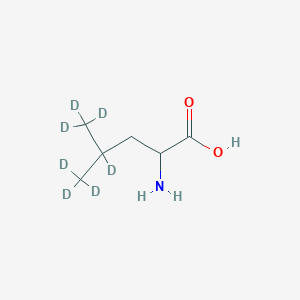

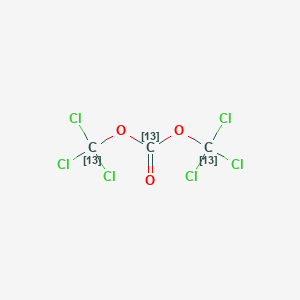

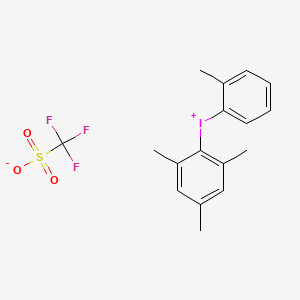

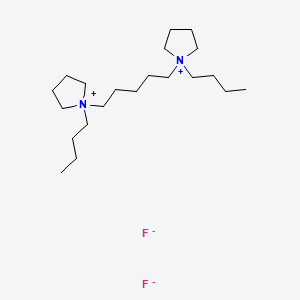

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)

![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)

![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)

![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)